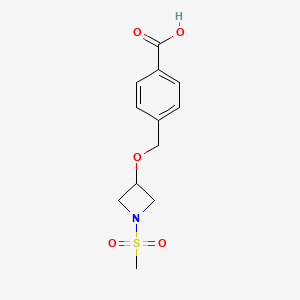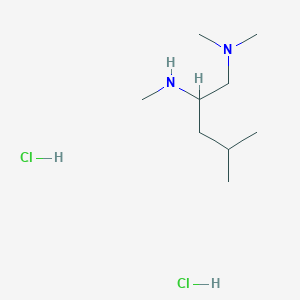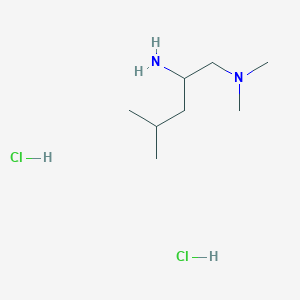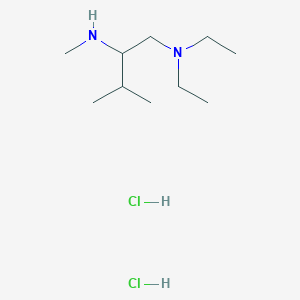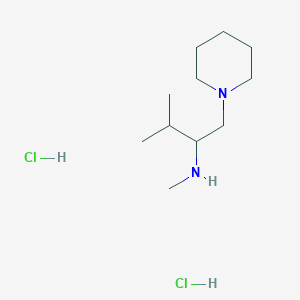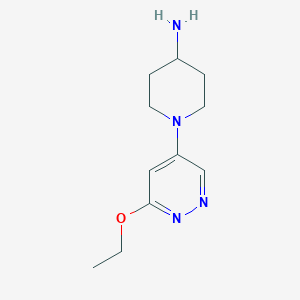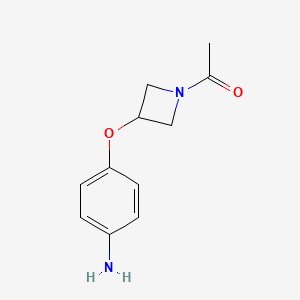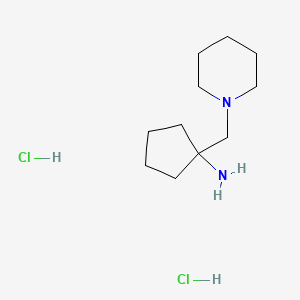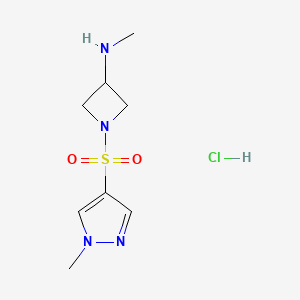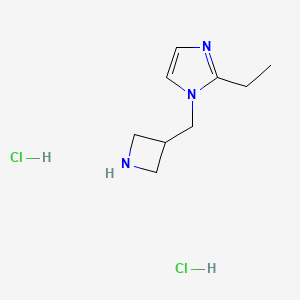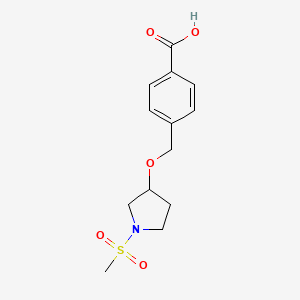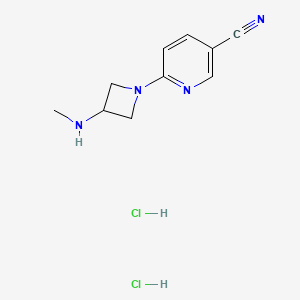![molecular formula C7H6ClN3OS B1473256 4-Chloro-5-(méthylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1389264-16-7](/img/structure/B1473256.png)
4-Chloro-5-(méthylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine
Vue d'ensemble
Description
4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine (4-CMS-PP) is a small molecule which has been studied for its potential applications in the field of medicinal chemistry. It is a heterocyclic compound composed of two rings, a pyrrolo[2,3-d]pyrimidine and a chloro-methylsulfinyl group. 4-CMS-PP has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-cancer properties. In the past few years, 4-CMS-PP has become increasingly popular among researchers due to its potential applications in drug design and development.
Mécanisme D'action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives have been reported to inhibit cdk2 , a cyclin-dependent kinase involved in cell cycle regulation .
Mode of Action
Related compounds like pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives are known to inhibit cdk2, thereby affecting cell cycle progression .
Biochemical Pathways
Inhibition of cdk2 by similar compounds can disrupt the cell cycle, affecting downstream processes such as dna replication and cell division .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
Similar compounds that inhibit cdk2 can induce cell cycle arrest, leading to apoptosis or programmed cell death .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine in laboratory experiments include its low toxicity and high solubility in aqueous and organic solvents. Additionally, 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine is relatively inexpensive and can be synthesized in a few steps. However, there are some limitations to using 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine in laboratory experiments. For example, 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine is not very stable and can easily degrade in the presence of light or heat. Additionally, the mechanism of action of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine is not yet fully understood, making it difficult to predict its biological activity.
Orientations Futures
There are many potential future directions for the research and development of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine. For example, further research is needed to better understand the mechanism of action of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine and to develop new compounds with improved therapeutic properties. Additionally, more studies are needed to explore the potential applications of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Finally, further research is needed to explore the potential of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine as an antioxidant and to identify new uses for this molecule.
Applications De Recherche Scientifique
Potentiel thérapeutique
Les pyrido[2,3-d]pyrimidines ont montré un large éventail d'activités thérapeutiques . Elles ont été utilisées dans le développement de nouvelles thérapies, comme en témoignent de nombreuses publications, études et essais cliniques .
Agents anticancéreux
Les pyrido[2,3-d]pyrimidines ont été étudiées comme agents anticancéreux potentiels . Elles ont été utilisées pour cibler diverses protéines liées au cancer, notamment la tyrosine kinase, les protéines kinases régulées par les signaux extracellulaires – kinase ABL, la phosphatidylinositol-3 kinase, la cible mammalienne de la rapamycine, les kinases de protéines activées par les mitogènes p38, BCR-ABL, la dihydrofolate réductase, la kinase dépendante de la cycline, la phosphodiestérase, KRAS et les récepteurs du facteur de croissance des fibroblastes .
Activité antibactérienne
En plus de leurs propriétés anticancéreuses, les pyrido[2,3-d]pyrimidines ont également montré une activité antibactérienne .
Activité dépressive du SNC
Les pyrido[2,3-d]pyrimidines ont été étudiées pour leur activité dépressive du SNC .
Activité anticonvulsivante
Ces composés ont également été explorés pour leurs propriétés anticonvulsivantes .
Activité antipyrétique
Les pyrido[2,3-d]pyrimidines ont démontré une activité antipyrétique .
Propriétés
IUPAC Name |
4-chloro-5-methylsulfinyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3OS/c1-13(12)4-2-9-7-5(4)6(8)10-3-11-7/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFWLFQVXDPMHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CNC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



